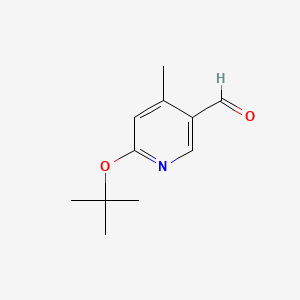

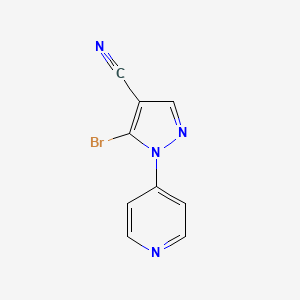

![molecular formula C10H9N3 B566752 [2,3'-Bipyridin]-5'-amine CAS No. 1245745-55-4](/img/structure/B566752.png)

[2,3'-Bipyridin]-5'-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step synthesis processes, the reagents used, and the conditions under which the reactions occur .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions favorable for the reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability. These properties can often be found in chemical databases .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Diverse Bipyridine Analogues

A sustainable synthetic protocol using Cyrene™, a bio-based solvent, was developed for synthesizing various bipyridines, including 2,3'-Bipyridin-5'-amine derivatives. These compounds are crucial in detecting heavy metals like mercury(II), copper(II), and iron(III) ions (Tamargo et al., 2021).

2. Photolabile Caging Groups for Amines

Ruthenium(II) bipyridyl complexes, incorporating bipyridine ligands, are synthesized as photolabile protecting groups for amines. These complexes release a molecule of the ligand upon irradiation with visible light, making them suitable for biological applications (Zayat et al., 2006).

3. Metal-Binding Properties in Chemistry

Bipyridine ligands, including those derived from 2,3'-Bipyridin-5'-amine, form complexes with various metals, leading to interesting physical and chemical properties. These compounds are significant in areas like catalysis and solar energy conversion (Ziessel & Lehn, 1990).

4. Chemiluminescence in Analytical Chemistry

Compounds like tris(2,2'-bipyridine)ruthenium(III), closely related to 2,3'-Bipyridin-5'-amine, exhibit chemiluminescence with certain reducing agents. This feature is beneficial in analytical chemistry for detecting specific analytes (Noffsinger & Danielson, 1987).

5. Catalyst in Oxidation Reactions

Bipyridine hybrids, such as molybdenum oxide/bipyridine, serve as catalysts for the oxidation of secondary amines to nitrones, highlighting the catalytic potential of bipyridine derivatives in organic synthesis (Abrantes et al., 2011).

6. Coordination Polymers in Materials Science

Novel coordination polymers incorporating 2,3'-Bipyridin-5'-amine demonstrate the ability to construct complex materials with potential applications in areas like molecular electronics and photonics (Liu, Zhang, & Zhu, 2006).

7. Bioconjugation in Biomedical Research

Functionalized bipyridine ligands, including derivatives of 2,3'-Bipyridin-5'-amine, are used for bioconjugation in biomedical research. These ligands are essential in designing luminescent labels for biological molecules (Prokhorov et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-pyridin-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKMKJSRFVPLBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735034 |

Source

|

| Record name | [2,3'-Bipyridin]-5'-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3'-Bipyridin]-5'-amine | |

CAS RN |

1245745-55-4 |

Source

|

| Record name | [2,3'-Bipyridin]-5'-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)